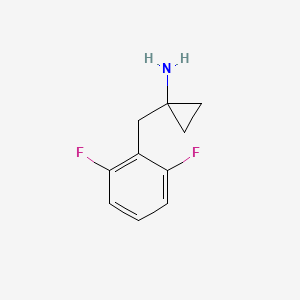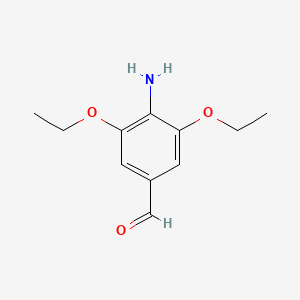
(S)-ethyl 3,4-dihydroxybutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-ethyl 3,4-dihydroxybutanoate, also known as ethyl (S)-3,4-dihydroxybutyrate, is a chemical compound with the molecular formula C6H12O4 and a molecular weight of 148.16 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties and potential as a chiral building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-ethyl 3,4-dihydroxybutanoate can be synthesized through various methods. One common approach involves the oxidation of D- or L-hexose sources using an alkali metal or alkaline earth metal hydroxide and a peroxide oxidizing agent . The reaction is typically carried out at temperatures between 25°C and 80°C, maintaining a low concentration of base and oxidizing agent in the reaction mixture . Upon acidification, the 3-hydroxylactone is produced, which can then be esterified to form 3,4-dihydroxybutanoic acid ethyl ester .
Industrial Production Methods
Industrial production methods for 3,4-dihydroxybutanoic acid ethyl ester often involve the use of carbohydrate substrates. An improved process for the synthesis of protected esters of (S)-3,4-dihydroxybutanoic acid includes the use of cyclic orthoesters and 3-hydroxybutyrolactone in a one-pot process . This method is advantageous due to its efficiency and scalability for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(S)-ethyl 3,4-dihydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and alcohols.
Scientific Research Applications
(S)-ethyl 3,4-dihydroxybutanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-dihydroxybutanoic acid ethyl ester involves its role as a substrate in various enzymatic reactions. The compound undergoes nucleophilic acyl substitution reactions, where the ester group is replaced by nucleophiles, forming tetrahedral intermediates . These reactions are crucial in the synthesis of complex molecules and pharmaceuticals .
Comparison with Similar Compounds
Similar Compounds
®-(S)-ethyl 3,4-dihydroxybutanoate: This enantiomer has similar chemical properties but different biological activities due to its stereochemistry.
3-Hydroxybutyric acid: A related compound used in metabolic studies and as a precursor in organic synthesis.
3-Hydroxybutyrolactone: Another related compound used in the synthesis of pharmaceuticals and fine chemicals.
Uniqueness
(S)-ethyl 3,4-dihydroxybutanoate is unique due to its specific stereochemistry, which makes it a valuable chiral building block in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .
Properties
Molecular Formula |
C6H12O4 |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
ethyl 3,4-dihydroxybutanoate |
InChI |
InChI=1S/C6H12O4/c1-2-10-6(9)3-5(8)4-7/h5,7-8H,2-4H2,1H3 |
InChI Key |
VKYSMCMNKCLRND-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-(dimethylamino)ethyl]-3-methyl-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B8500724.png)






![4-[4-(3,5-Dimethyl-1H-pyrazol-4-yl)-phenyl]-4-phenyl-piperidine](/img/structure/B8500776.png)

![(3-Phenylbicyclo[2.2.2]oct-2-en-2-yl)methanol](/img/structure/B8500797.png)



![1-[3-(Triethoxysilyl)propyl]-1,4,8,11-tetraazacyclotetradecane](/img/structure/B8500826.png)
